molecular formula C12H21IN2O B2720484 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole CAS No. 1856043-29-2

3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

Cat. No. B2720484
CAS RN: 1856043-29-2
M. Wt: 336.217
InChI Key: CZABVATWGRBCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole have been studied in various animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole in lab experiments is its high purity and good yield. Additionally, this compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to evaluate its efficacy and safety in different types of cancer. Additionally, this compound has shown potential in the treatment of inflammation and autoimmune diseases. Further research is needed to evaluate its therapeutic potential in these diseases. Finally, the development of novel PKC inhibitors based on the structure of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is an interesting area of research that could lead to the discovery of new drugs with potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the condensation of 4-iodo-1H-pyrazole-3-carbaldehyde with sec-butyloxymethylamine, followed by the reduction of the resulting imine with sodium borohydride. This method has been reported to yield the desired compound with high purity and good yield.

properties

IUPAC Name

1-butan-2-yl-3-(butan-2-yloxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-5-9(3)15-7-11(13)12(14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZABVATWGRBCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC(C)CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

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